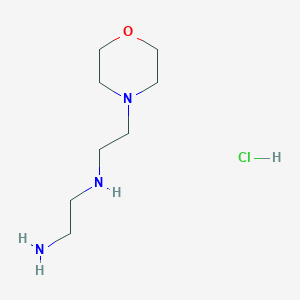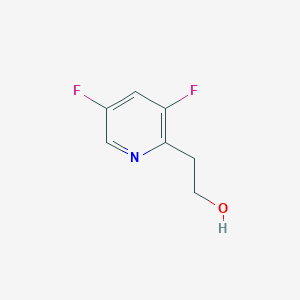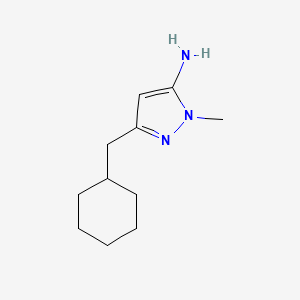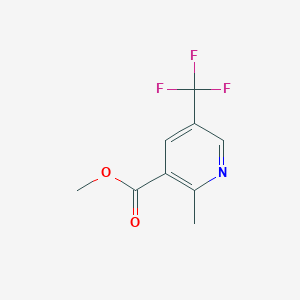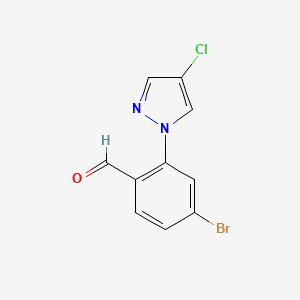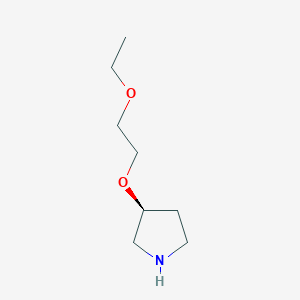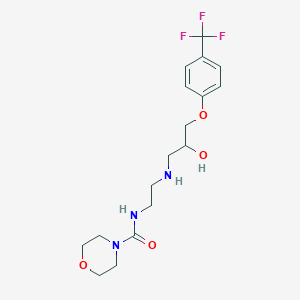
N-(2-((2-Hydroxy-3-(4-(trifluoromethyl)phenoxy)propyl)amino)ethyl)morpholine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((2-Hydroxy-3-(4-(trifluoromethyl)phenoxy)propyl)amino)ethyl)morpholine-4-carboxamide is a complex organic compound featuring a morpholine ring, a trifluoromethyl group, and a phenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Hydroxy-3-(4-(trifluoromethyl)phenoxy)propyl)amino)ethyl)morpholine-4-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the phenoxy intermediate: The reaction begins with the formation of the phenoxy intermediate by reacting 4-(trifluoromethyl)phenol with epichlorohydrin under basic conditions.
Amination: The intermediate is then reacted with a suitable amine, such as 2-aminoethanol, to form the hydroxypropylamine derivative.
Morpholine ring formation: The hydroxypropylamine derivative is then reacted with morpholine-4-carboxylic acid under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
N-(2-((2-Hydroxy-3-(4-(trifluoromethyl)phenoxy)propyl)amino)ethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols.
科学研究应用
N-(2-((2-Hydroxy-3-(4-(trifluoromethyl)phenoxy)propyl)amino)ethyl)morpholine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of N-(2-((2-Hydroxy-3-(4-(trifluoromethyl)phenoxy)propyl)amino)ethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain receptors or enzymes, while the morpholine ring can interact with various biological molecules. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
相似化合物的比较
Similar Compounds
- N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide
- 4-Hydroxy-N-[2-({2-hydroxy-3-[4-(2-isobutoxyethoxy)phenoxy]propyl}amino)ethyl]-1-piperidincarboxamide
Uniqueness
N-(2-((2-Hydroxy-3-(4-(trifluoromethyl)phenoxy)propyl)amino)ethyl)morpholine-4-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable molecule for various applications.
属性
分子式 |
C17H24F3N3O4 |
|---|---|
分子量 |
391.4 g/mol |
IUPAC 名称 |
N-[2-[[2-hydroxy-3-[4-(trifluoromethyl)phenoxy]propyl]amino]ethyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C17H24F3N3O4/c18-17(19,20)13-1-3-15(4-2-13)27-12-14(24)11-21-5-6-22-16(25)23-7-9-26-10-8-23/h1-4,14,21,24H,5-12H2,(H,22,25) |
InChI 键 |
ZWCQCQKBJQFCEM-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(5-Amino-2-chloropyrimidin-4-yl)oxy]ethan-1-ol](/img/structure/B13329753.png)
![2-(1-Methyl-1H-pyrazol-5-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13329758.png)
